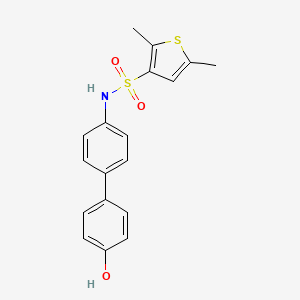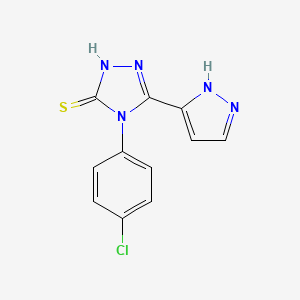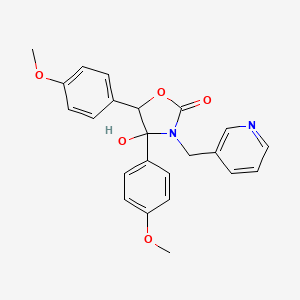![molecular formula C24H27NO5 B11067040 N-benzyl-4-[1-(4-methoxyphenyl)-1-oxopropan-2-yl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide](/img/structure/B11067040.png)
N-benzyl-4-[1-(4-methoxyphenyl)-1-oxopropan-2-yl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BENZYL-4-[1-(4-METHOXYPHENYL)-1-OXO-2-PROPANYL]-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXAMIDE is a complex organic compound with a unique structure that includes a benzyl group, a methoxyphenyl group, and a tetrahydrofuran ring
Preparation Methods
The synthesis of N-BENZYL-4-[1-(4-METHOXYPHENYL)-1-OXO-2-PROPANYL]-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXAMIDE involves several steps. One common method includes the reaction of 1-(4-methoxyphenyl)-2-propylamine with benzaldehyde in the presence of a catalytic hydrogenation catalyst such as platinum-carbon (Pt-C) in a solvent like tetrahydrofuran (THF). The reaction is carried out under hydrogen pressure at a temperature of 30°C for 48 hours . This method is advantageous due to its simplicity, high yield, and low cost.
Chemical Reactions Analysis
N-BENZYL-4-[1-(4-METHOXYPHENYL)-1-OXO-2-PROPANYL]-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogenation catalysts such as Pt-C or palladium on carbon (Pd-C).
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxyphenyl groups.
Condensation: The compound can participate in condensation reactions with carboxylic acids to form amides.
Scientific Research Applications
N-BENZYL-4-[1-(4-METHOXYPHENYL)-1-OXO-2-PROPANYL]-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-BENZYL-4-[1-(4-METHOXYPHENYL)-1-OXO-2-PROPANYL]-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
N-BENZYL-4-[1-(4-METHOXYPHENYL)-1-OXO-2-PROPANYL]-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXAMIDE can be compared with similar compounds such as:
N-benzyl-4-(4-methoxyphenyl)-1-piperazinecarbothioamide: This compound has a similar structure but includes a piperazine ring instead of a tetrahydrofuran ring.
N-Hydroxy-1-(4-Methoxyphenyl)Sulfonyl-4-Benzyloxycarbonyl-Piperazine-2-Carboxamide: This compound also contains a methoxyphenyl group and a benzyl group but differs in its functional groups and overall structure.
Properties
Molecular Formula |
C24H27NO5 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-benzyl-4-[1-(4-methoxyphenyl)-1-oxopropan-2-yl]-5,5-dimethyl-2-oxooxolane-3-carboxamide |
InChI |
InChI=1S/C24H27NO5/c1-15(21(26)17-10-12-18(29-4)13-11-17)20-19(23(28)30-24(20,2)3)22(27)25-14-16-8-6-5-7-9-16/h5-13,15,19-20H,14H2,1-4H3,(H,25,27) |
InChI Key |
KKFUILHAZBACCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1C(C(=O)OC1(C)C)C(=O)NCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Furan-2-yl{4-[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]piperazin-1-yl}methanone](/img/structure/B11066964.png)
![4-(4-{[(2-fluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B11066967.png)


![1',3-dimethyl-8-nitro-3'-propyl-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11066987.png)
![ethyl 4-(1,3-benzodioxol-5-yl)-6-[({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11066989.png)
![2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11066998.png)
![Methyl {3-[(3-fluoro-2-methylphenyl)sulfamoyl]-2,6-dimethoxyphenoxy}acetate](/img/structure/B11067003.png)
![1-(dimethylamino)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11067013.png)
![N-(5-methyl-1H-pyrazol-3-yl)-2-(10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-8-yl)acetamide](/img/structure/B11067017.png)
![4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 4-oxo-N-(phenylmethyl)-](/img/structure/B11067025.png)
![3-Furancarboxylic acid, 4-[2-(4-fluorophenyl)-1-methyl-2-oxoethyl]tetrahydro-5,5-dimethyl-2-oxo-, ethyl ester](/img/structure/B11067026.png)
